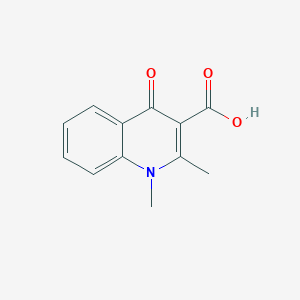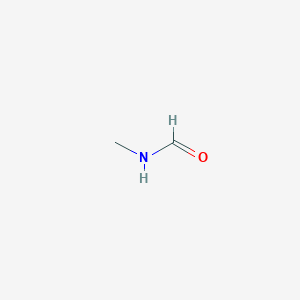
1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane is an organic compound with the molecular formula C16H14Cl4O2 It is a derivative of diphenylethane, where the phenyl rings are substituted with chlorine and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane typically involves the reaction of 2,3-dichloro-4-methoxybenzaldehyde with a suitable reagent to form the desired product. One common method is the use of a Grignard reagent, such as phenylmagnesium bromide, followed by a reduction step to yield the final compound. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted products.
Aplicaciones Científicas De Investigación
1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and chemical intermediates.
Biology: Research studies investigate its potential biological activities, such as antimicrobial or anticancer properties. The compound’s interactions with biological systems are of interest for drug discovery and development.
Medicine: Its derivatives are explored for therapeutic applications, including the treatment of diseases where halogenated compounds show efficacy.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products. Its unique chemical properties make it valuable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and safety profile.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-methoxyphenyl)ethane:
4,4’-DDT: Another related compound, 4,4’-DDT, has similar halogenation but different functional groups, leading to distinct chemical and biological properties.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has methoxy groups but differs in the position and type of substituents.
Uniqueness
1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of chlorine and methoxy groups on the phenyl rings makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2,3-dichloro-1-[1-(2,3-dichloro-4-methoxyphenyl)ethyl]-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4O2/c1-8(9-4-6-11(21-2)15(19)13(9)17)10-5-7-12(22-3)16(20)14(10)18/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAVNVFUBBDCTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=C(C(=C(C=C2)OC)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














